molecular formula C15H17ClN2O2 B066795 Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate CAS No. 175137-16-3

Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

Cat. No.: B066795
CAS No.: 175137-16-3
M. Wt: 292.76 g/mol
InChI Key: FHEOHDCVJDCEKF-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a propyl chain. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution with 4-chlorophenyl group: The pyrazole ring is then subjected to electrophilic aromatic substitution with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Introduction of the propyl chain: The final step involves the alkylation of the pyrazole ring with a propyl halide (e.g., propyl bromide) in the presence of a strong base like sodium hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

  • Ethyl 1-(4-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(4-bromophenyl)-5-propyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(4-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylate

Uniqueness: The presence of the 4-chlorophenyl group in this compound imparts unique chemical and biological properties, such as enhanced lipophilicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-5-propylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-3-5-14-13(15(19)20-4-2)10-17-18(14)12-8-6-11(16)7-9-12/h6-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEOHDCVJDCEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380574
Record name Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-16-3
Record name Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-16-3
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